molecular formula C18H15BrSn B3338548 Bromo(triphenyl)stannane CAS No. 962-89-0

Bromo(triphenyl)stannane

Cat. No.: B3338548
CAS No.: 962-89-0
M. Wt: 429.9 g/mol
InChI Key: FAMUPMBATZGWOV-UHFFFAOYSA-M
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Description

Bromo(triphenyl)stannane, with the chemical formula Sn(C₆H₅)₃Br, is an organotin compound characterized by a central tin atom bonded to three phenyl groups and one bromine atom. Its crystal structure reveals a nearly tetrahedral geometry around the tin center, with bond angles deviating by up to 7° from ideal tetrahedral symmetry . The compound crystallizes in colorless blocks, and its structure has been resolved using X-ray diffraction (Cu Kα radiation, μ = 126.74 cm⁻¹) . This compound is frequently employed in Stille cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

bromo(triphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMUPMBATZGWOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339477
Record name Bromotriphenylstannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-89-0
Record name Stannane, bromotriphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, bromotriphenyl-
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(triphenyl)stannane can be synthesized through various methods, one of the most common being the reaction of triphenyltin chloride with lithium bromide in an organic solvent such as tetrahydrofuran. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where triphenyltin chloride is reacted with bromine or a bromine-containing compound under controlled conditions. The reaction is monitored to ensure complete conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromo(triphenyl)stannane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.

    Stille Coupling: Palladium catalysts are employed, and the reaction is typically carried out in the presence of a base such as cesium carbonate.

Major Products:

    Substitution Reactions: The major products are organotin compounds where the bromine atom is replaced by the nucleophile.

    Stille Coupling: The major products are biaryl or diaryl compounds, depending on the organic halide used.

Scientific Research Applications

Bromo(triphenyl)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology and Medicine: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and anticancer properties.

    Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of bromo(triphenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in various transformations. In Stille coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Organotin and Organolead Compounds

Compound Molecular Weight (g/mol) Geometry Key Substituents Toxicity Profile
Bromo(triphenyl)stannane 435.93 Tetrahedral 3 Ph, 1 Br Moderate toxicity
Triphenyltin acetate 409.04 Tetrahedral 3 Ph, 1 OAc High toxicity (antifungal)
Bromo(triethyl)stannane 296.55 Tetrahedral 3 Et, 1 Br Higher volatility
Bromo(triphenyl)plumbane 524.12 Tetrahedral 3 Ph, 1 Br (Pb center) Extremely toxic (neurotoxic)
  • Tin vs. Lead Analogues : Bromo(triphenyl)plumbane shares structural similarities but replaces tin with lead, significantly increasing toxicity due to lead’s neurotoxic effects . Tin compounds like this compound are preferred in industrial applications for their lower toxicity .
  • Substituent Effects : Replacing bromine with an acetoxy group (as in Triphenyltin acetate) alters reactivity, making it more suitable for biocidal applications but less effective in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions

Table 2: Performance in Stille Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Application Context Reference
This compound 4-Bromobenzonitrile 85–90 Synthesis of cyano compounds
Bromo(triethyl)stannane Aryl halides 70–75 Less sterically hindered
Stannane-enolether 4 Bromo-arene derivative 92 NIR luminophore synthesis
  • Steric Effects : this compound’s bulky phenyl groups reduce reaction rates compared to triethyl analogues but improve selectivity in complex couplings .
  • Bromo as Leaving Group: The bromine atom facilitates efficient oxidative addition in palladium-catalyzed reactions, outperforming acetoxy or cyano derivatives .
Toxicity and Environmental Impact
  • QSAR Models: this compound’s bromine-aromatic ring system is rare in training datasets, complicating toxicity predictions. However, organotin compounds generally exhibit moderate toxicity, necessitating careful handling .
  • Regulatory Status : Lead analogues like Bromo(triphenyl)plumbane are heavily restricted due to acute toxicity, whereas tin derivatives remain widely used .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo(triphenyl)stannane
Reactant of Route 2
Bromo(triphenyl)stannane

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